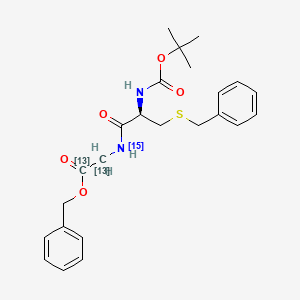

N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N

Description

N-Boc-S-Bzl-L-Cys-Gly-OBzl-¹³C₂,¹⁵N is a stable isotope-labeled peptide derivative designed for advanced research in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing. The compound features:

- Protective Groups: Boc (tert-butoxycarbonyl) and Bzl (benzyl) groups on the cysteine (Cys) and glycine (Gly) residues, ensuring stability during synthesis and analysis.

- Isotopic Labels: Dual ¹³C₂ labeling (likely on the glycine residue) and a single ¹⁵N label, enabling precise tracking in isotopic enrichment studies and structural elucidation via NMR.

- Applications: Used in studying protein folding, hydrogen-bonding networks, and nitrogen dynamics in biochemical systems .

Properties

IUPAC Name |

benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl](15N)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29)/t20-/m0/s1/i14+1,21+1,25+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMOSAIXJLMRBW-KDRXWUJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)[15NH][13CH2][13C](=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Protective Groups

-

Boc (tert-butyloxycarbonyl) : Introduced via reaction with di-tert-butyl dicarbonate in a basic medium, this group is stable under SPPS conditions but cleaved selectively with trifluoroacetic acid (TFA).

-

Bzl (benzyl) : Applied to cysteine’s thiol group using benzyl bromide under alkaline conditions, this group prevents disulfide formation during synthesis.

-

OBzl (benzyl ester) : Protects glycine’s carboxyl group and is retained until global deprotection.

A comparative analysis of protective group stability (Table 1) highlights their compatibility with SPPS and isotopic labeling workflows.

Table 1: Protective Group Stability Under Synthetic Conditions

| Protective Group | Stability (pH Range) | Cleavage Reagent | Compatibility with 13C/15N Labeling |

|---|---|---|---|

| Boc | 1–10 | TFA (20–50%) | High |

| Bzl | 3–12 | H2/Pd-C | Moderate |

| OBzl | 2–9 | H2/Pd-C or TFA | High |

Stepwise Synthesis Workflow

Solid-Phase Peptide Synthesis (SPPS)

The backbone assembly follows Fmoc/tBu SPPS protocols, as outlined in patent US20040110228A1:

-

Resin Activation : A Wang resin pre-loaded with Fmoc-Gly-OBzl-13C2,15N is swelled in dichloromethane (DCM).

-

Fmoc Deprotection : Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the amino terminus for coupling.

-

Cysteine Coupling : Fmoc-S-Bzl-L-Cys-OH is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and Hunig’s base, enabling amide bond formation with the glycine residue.

-

Boc Protection : The N-terminus is capped with Boc-anhydride in tetrahydrofuran (THF) to prevent side reactions during subsequent steps.

Isotopic Labeling Integration

The glycine residue’s 13C2 and 15N labels are introduced during resin loading. Commercially sourced Fmoc-Gly-OBzl-13C2,15N ensures >98% isotopic enrichment, verified via nuclear magnetic resonance (NMR) and MS.

Deprotection and Final Product Isolation

Global Deprotection

Purification

-

HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) achieves >95% purity.

-

Lyophilization : The purified product is freeze-dried to a white powder, with isotopic integrity confirmed via high-resolution MS.

Analytical Characterization

Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, CDCl3) : δ 7.35–7.25 (m, Bzl aromatic protons), 5.10 (s, OBzl CH2), 4.50 (t, Cys α-H).

-

13C NMR : Peaks at 156.8 ppm (Boc carbonyl) and 128.5 ppm (Bzl aromatic carbons) confirm protective group integrity.

Challenges in Scale-Up and Mitigation Strategies

Limitations of SPPS

While SPPS excels in laboratory-scale synthesis, batch inconsistencies arise at multi-gram scales due to resin swelling variability and incomplete couplings.

Alternative Solution-Phase Synthesis

For larger batches, a fragment condensation approach is employed:

-

N-Boc-S-Bzl-L-Cys-OH Synthesis : Boc-protected cysteine is prepared via Schotten-Baumann reaction.

-

Gly-OBzl-13C2,15N Activation : Glycine’s carboxyl group is converted to an acid chloride using oxalyl chloride.

-

Peptide Bond Formation : The cysteine and glycine derivatives are coupled in TH

Chemical Reactions Analysis

Types of Reactions

N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiols.

Substitution: The Boc and Bzl protecting groups can be removed under acidic or hydrogenolytic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) for Boc removal and hydrogen gas with a palladium catalyst for Bzl removal.

Major Products Formed

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Deprotected peptides ready for further functionalization.

Scientific Research Applications

N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is primarily related to its role as a labeled compound in research. The isotopic labels [13C2] and [^15N] allow for precise tracking of the compound in various biological and chemical systems. This enables researchers to study molecular interactions, metabolic pathways, and reaction kinetics in detail.

Comparison with Similar Compounds

Isotopic Labeling and Analytical Utility

Table 1: Comparison of Isotopic Labeling Strategies

Key Findings :

- Precision in NMR : The dual ¹³C/¹⁵N labeling in the target compound allows for high-resolution 3D NMR experiments (e.g., HETCOR), distinguishing it from uniformly ¹⁵N-labeled proteins, which rely on dipolar coupling and chemical shift frequencies for structural constraints .

- Stability in Soil Systems: Unlike ¹⁵N-labeled fertilizers (e.g., mineral NH₄NO₃ or cattle slurry), which rapidly partition into soil N pools (Nmin, Nmic, Norg), the Boc- and Bzl-protected peptide remains stable, minimizing unintended degradation or isotopic dilution .

- Metabolic Tracing: Compared to ¹⁵N-labeled inorganic fertilizers (40–42% crop NUE), the peptide’s ¹⁵N label offers slower mineralization, mimicking organic N sources like cattle slurry (25–26% NUE) but with controlled release .

Stability and Degradation Pathways

Table 2: Stability in Environmental/Experimental Conditions

Key Findings :

- The Boc and Bzl protective groups in the target compound confer resistance to enzymatic degradation, unlike ¹⁵N-labeled proteins, which are susceptible to proteolysis .

- In soil systems, ¹⁵N from cattle slurry shows rapid integration into non-microbial organic N (Norg), whereas the peptide’s ¹⁵N remains localized, making it ideal for controlled tracer studies .

NMR Spectral Characteristics

Table 3: NMR Chemical Shift Ranges (δ, ppm)

| Nucleus | N-Boc-S-Bzl-L-Cys-Gly-OBzl-¹³C₂,¹⁵N | ¹⁵N-labeled proteins | ¹⁵N-labeled mineral N |

|---|---|---|---|

| ¹⁵N | 120–130 (amide backbone) | 100–135 | –5 to +10 (NO₃⁻/NH₄⁺) |

| ¹³C | 170–175 (carbonyl) | 170–180 | N/A |

Key Findings :

- The peptide’s ¹⁵N chemical shift (120–130 ppm) aligns with amide backbone signals in proteins, distinguishing it from inorganic ¹⁵N (e.g., NO₃⁻ at δ¹⁵N ≈ +5 ppm) .

- Dual ¹³C/¹⁵N labeling enables correlation experiments (e.g., ¹H–¹³C–¹⁵N HETCOR) for resolving hydrogen-bonding networks, a feature absent in singly labeled compounds .

Biological Activity

N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is a synthetic peptide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is a labeled cysteine-glycine dipeptide that serves as a valuable tool in various biological assays and therapeutic applications. This article explores its biological activity, supported by data tables, relevant case studies, and detailed research findings.

- Molecular Formula : C₉H₅ClFNO₂S

- Molecular Weight : 245.658 g/mol

- CAS Number : 83283-22-1

Biological Significance

The biological activity of this compound can be attributed to its structural components, particularly the cysteine residue, which plays a crucial role in various biochemical processes. Cysteine is known for its involvement in redox reactions and as a precursor for glutathione synthesis, an important antioxidant in cellular defense mechanisms.

Antioxidant Properties

Research indicates that cysteine derivatives can enhance antioxidant capacity. In a study examining the role of cysteine derivatives in glutathione homeostasis, it was found that compounds like Cys-Gly can modulate glutathione levels, thereby influencing oxidative stress responses in cells . This property is particularly relevant for conditions associated with oxidative damage.

1. Antiviral Activity

Cysteine derivatives have been investigated for their antiviral properties. A study highlighted that certain cysteine-based compounds exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), outperforming standard treatments like ribavirin . The mechanism involved inhibition of virus assembly, indicating potential therapeutic applications in viral infections.

2. Antifungal Activity

Cysteine derivatives also demonstrate broad-spectrum antifungal activities. For instance, compounds structurally related to this compound have shown effectiveness against various phytopathogenic fungi . This suggests potential applications in agricultural settings for disease management.

Case Study 1: Cysteine Derivatives in Antioxidant Defense

A study conducted on bovine eye lenses demonstrated that Cys-Gly could impair the accumulation of glutathione when added exogenously . This finding underscores the potential of this compound as a modulator of intracellular redox states.

Case Study 2: Antiviral Efficacy

In a comparative analysis of antiviral compounds, this compound was tested alongside other cysteine derivatives against TMV. Results showed that it could significantly inhibit viral replication through mechanisms involving protein interactions and assembly inhibition .

Data Table: Biological Activities of Cysteine Derivatives

| Compound | Antiviral Activity (%) | Antifungal Activity (%) | Antioxidant Capacity (GSH modulation) |

|---|---|---|---|

| N-Boc-S-Bzl-L-Cys-Gly-OBzl | 51 (inactivation) | 71 (against Cercospora) | Modulates GSH levels |

| Ribavirin | 40 | - | - |

| Compound X | 47 (curative) | 58 (against Alternaria) | - |

Q & A

Q. How do natural 15N abundance levels impact data interpretation in low-enrichment studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.